molecular formula C8H15NO B13634545 3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-amine

3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-amine

Cat. No.: B13634545
M. Wt: 141.21 g/mol
InChI Key: QZWGYHVCAKHFDL-HNQUOIGGSA-N
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Description

3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine is an organic compound that features a tetrahydropyran ring attached to a prop-2-en-1-amine group

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures to optimize yields.

Major Products

Scientific Research Applications

3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the tetrahydropyran ring provides structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine is unique due to its combination of a tetrahydropyran ring and a prop-2-en-1-amine group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(E)-3-(oxan-3-yl)prop-2-en-1-amine

InChI

InChI=1S/C8H15NO/c9-5-1-3-8-4-2-6-10-7-8/h1,3,8H,2,4-7,9H2/b3-1+

InChI Key

QZWGYHVCAKHFDL-HNQUOIGGSA-N

Isomeric SMILES

C1CC(COC1)/C=C/CN

Canonical SMILES

C1CC(COC1)C=CCN

Origin of Product

United States

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